molecular formula C9H17NO3 B125330 N-Heptanoylglycine CAS No. 23783-23-5

N-Heptanoylglycine

Cat. No. B125330
CAS RN: 23783-23-5
M. Wt: 187.24 g/mol
InChI Key: RNFCYFVPNIXAHP-UHFFFAOYSA-N
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Description

N-Heptanoylglycine is an acylglycine with a C-7 fatty acid group as the acyl moiety . Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids .


Molecular Structure Analysis

The empirical formula of N-Heptanoylglycine is C9H17NO3 . Its molecular weight is 187.24 . The SMILES string representation is OC(CNC(CCCCCC)=O)=O .


Physical And Chemical Properties Analysis

N-Heptanoylglycine is supplied as a neat substance . It is a liquid at room temperature .

Scientific Research Applications

Metabolite in Fatty Acid Oxidation Disorders

N-Heptanoylglycine is an acylglycine with a C-7 fatty acid group as the acyl moiety . Acylglycines are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines appear in the urine and blood of patients with various fatty acid oxidation disorders . They are normally produced through the action of glycine N-acyltransferase .

Role in Glucose Tolerance and Insulin Sensitivity

N-Heptanoylglycine has been shown to improve glucose tolerance and insulin sensitivity . This suggests potential applications in the management of diabetes and other metabolic disorders.

Lipid Metabolism

N-Heptanoylglycine also plays a role in lipid metabolism . It could be used in research related to understanding and treating disorders of lipid metabolism.

Anti-Cancer Properties

N-Heptanoylglycine has been found to inhibit tumor growth and induce apoptosis in cancer cells . This suggests potential applications in cancer research and treatment.

Anti-Inflammatory Properties

N-Heptanoylglycine has anti-inflammatory properties . This could make it useful in the study and treatment of inflammatory diseases.

Antioxidant Properties

N-Heptanoylglycine also has antioxidant properties . This suggests potential applications in the prevention and treatment of diseases associated with oxidative stress.

Safety and Hazards

When handling N-Heptanoylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

2-(heptanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFCYFVPNIXAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448764
Record name N-Heptanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Heptanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Heptanoylglycine

CAS RN

23783-23-5
Record name (Heptanoylamino)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23783-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Heptanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Heptanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Glycine (1.5 g, 20 mmol) and heptanoyl chloride (22 mmol) were reacted in the presence of NaOH (40 mmol) in a mixture of water and ether using the method described in Example 5. The crude product was recrystallized from EtOAc (30 ml) to give title compound (2.71 g, 72%), m.p. 98°-100° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-Heptanoylglycine in the context of the research on colorectal cancer?

A1: The study identified N-Heptanoylglycine as one of the differentially expressed metabolites in the urine of colorectal cancer (CRC) patients compared to non-neoplastic controls []. This difference suggests a potential role of N-Heptanoylglycine in CRC development or progression. The researchers incorporated this compound into a prediction model for CRC, which showed promising results in both training and testing sets [].

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